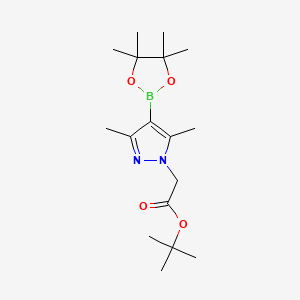
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride, also known as Dimethyl-PPA, is a synthetic compound that has a wide range of applications in the scientific research field. It is commonly used as an inhibitor of various enzymes and as an activator of various receptor proteins. Dimethyl-PPA is a small molecule that is easily synthesized and can be used in a variety of laboratory experiments.
Scientific Research Applications
Background
Dimethyl-(4-piperidin-4-yl-pyrimidin-2-yl)-amine dihydrochloride is a chemical compound with potential applications in various scientific research fields. Although the direct studies on this specific compound are limited, insights can be drawn from research involving related chemical structures and functionalities, particularly focusing on pyrimidine and piperidine derivatives.
Applications in Heterocyclic Chemistry and Drug Synthesis
Pyrimidine and piperidine rings are crucial scaffolds in medicinal chemistry, contributing to the synthesis of compounds with significant therapeutic potential. For instance, pyrimidine derivatives are widely recognized for their applications in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes with extensive biological and medicinal implications (Jindal & Kaur, 2021). Similarly, piperidine scaffolds are integral in designing dopamine D2 receptor ligands for treating neuropsychiatric disorders, showcasing the importance of these structural units in synthesizing central nervous system (CNS) acting drugs (Jůza et al., 2022).
Role in Catalysis and Synthetic Methodology
Research has also highlighted the significance of related chemical structures in catalytic processes and synthetic methodologies. For example, hybrid catalysts employing pyrimidine scaffolds have shown efficacy in synthesizing diverse organic compounds, underscoring their role in advancing synthetic organic chemistry (Parmar, Vala, & Patel, 2023). This demonstrates the potential utility of this compound in facilitating complex chemical transformations.
Contribution to Analytical and Environmental Chemistry
In analytical and environmental chemistry, compounds with similar structures have been utilized as sensors for detecting hazardous materials, indicating potential applications of this compound in developing new analytical tools for environmental monitoring and food safety (Laghrib et al., 2020).
properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-8-5-10(14-11)9-3-6-12-7-4-9;;/h5,8-9,12H,3-4,6-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZHGVUKURSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)



![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
![3-[[2-(3,5-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one](/img/structure/B1402404.png)



![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)
![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)